molecular formula C10H14ClN B093299 2-Chloro-N,N-diethylaniline CAS No. 19372-80-6

2-Chloro-N,N-diethylaniline

Cat. No.: B093299
CAS No.: 19372-80-6
M. Wt: 183.68 g/mol
InChI Key: OQRCDIPTOADXMP-UHFFFAOYSA-N
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Description

2-chloro-N,N-diethylaniline is a versatile organobase and chemical intermediate of significant importance in advanced organic synthesis and industrial research. Its primary value lies in its application as a key building block for the synthesis of more complex molecules, particularly in the development of dyes and pigments . The structural motif of the substituted aniline makes it a valuable precursor in pharmaceutical research for the construction of active pharmaceutical ingredients (APIs) , and in agrochemical research for the development of pesticides and herbicides . Its mechanism of action typically involves acting as an electron donor or participating in electrophilic substitution reactions, facilitating the formation of carbon-nitrogen and carbon-carbon bonds. This reactivity is crucial in the synthesis of various heterocyclic compounds and functional materials. The compound's specific pattern of substitution on the aniline ring directs subsequent chemical transformations, making it an essential reagent for researchers developing novel chemical entities in medicinal chemistry, material science, and specialty chemistry . Ongoing innovation in these fields continues to drive the demand for high-purity 2-chloro-N,N-diethylaniline as a foundational material for creating next-generation chemical products .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N,N-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRCDIPTOADXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344556
Record name 2-Chloro-N,N-diethylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19372-80-6
Record name 2-Chloro-N,N-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of 2-Chloro-N,N-diethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-N,N-diethylaniline, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the physicochemical properties of the molecule and its structural analogues. We delve into the theoretical principles governing its solubility in different classes of organic solvents—polar aprotic, polar protic, and nonpolar. Furthermore, this guide presents a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of 2-Chloro-N,N-diethylaniline in their specific solvent systems. Practical considerations for solvent selection in synthetic applications are also discussed, providing researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their work.

Introduction: The Significance of 2-Chloro-N,N-diethylaniline

2-Chloro-N,N-diethylaniline is a substituted aromatic amine that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a chlorinated phenyl ring and a diethylamino group, imparts a unique combination of reactivity and physical properties. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization and chromatography), and formulating products. This guide aims to bridge the current gap in quantitative solubility data by providing a robust theoretical and practical framework for researchers.

Physicochemical Properties of 2-Chloro-N,N-diethylaniline

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility behavior. Key properties of 2-Chloro-N,N-diethylaniline and its parent compound, N,N-diethylaniline, are summarized in Table 1.

Property2-Chloro-N,N-diethylanilineN,N-diethylaniline
Molecular Formula C₁₀H₁₄ClNC₁₀H₁₅N
Molecular Weight 183.68 g/mol 149.24 g/mol [1]
Appearance Colorless to yellow to orange clear liquid[2]Colorless to yellow liquid with a fishlike odor[1]
Boiling Point 221 °C[2]216-217 °C[3]
Density (at 20/20 °C) 1.05 g/cm³[2]-
Flash Point 98 °C[2]83-85 °C[3]
Water Solubility Insoluble (predicted)Insoluble[1]

The presence of the chloro-substituent in 2-Chloro-N,N-diethylaniline increases its molecular weight and is expected to influence its polarity and intermolecular interactions compared to the parent N,N-diethylaniline.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that substances with similar intermolecular forces are more likely to be miscible. The solubility of 2-Chloro-N,N-diethylaniline in a given organic solvent is determined by the balance of forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure and Polarity

The 2-Chloro-N,N-diethylaniline molecule possesses both nonpolar and polar characteristics:

  • Nonpolar components : The benzene ring and the two ethyl groups are hydrophobic and contribute to its solubility in nonpolar solvents.

  • Polar components : The nitrogen atom of the diethylamino group and the electronegative chlorine atom introduce polarity to the molecule, allowing for dipole-dipole interactions.

The overall polarity of the molecule can be considered moderate. It is less polar than highly polar compounds like water or short-chain alcohols but more polar than nonpolar hydrocarbons.

Predictive Models for Solubility

While specific quantitative data is scarce, several theoretical models can be employed to estimate the solubility of 2-Chloro-N,N-diethylaniline.

  • UNIFAC and COSMO-RS Models : These are advanced thermodynamic models that can predict phase equilibria and solubility based on molecular structure.[4][5][6][7][8][9][10] The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method uses group contribution principles to estimate activity coefficients in a mixture.[5][9][10] COSMO-RS (Conductor-like Screening Model for Real Solvents) is a quantum chemistry-based approach that can provide highly accurate predictions of chemical potential and solubility.[6][11][12][13][14]

Inferred Solubility in Different Solvent Classes

Based on its molecular structure and the properties of analogous compounds, we can infer the likely solubility of 2-Chloro-N,N-diethylaniline in various organic solvent classes.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran, Toluene) : These solvents have moderate to high polarity and cannot donate hydrogen bonds. Given the polar nature of the C-Cl bond and the nitrogen atom in 2-Chloro-N,N-diethylaniline, it is expected to be highly soluble in these solvents due to favorable dipole-dipole interactions. The related compound, 2-chloroaniline, is soluble in acetone and benzene (a component of toluene).[15][16]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol) : These solvents can both donate and accept hydrogen bonds. While 2-Chloro-N,N-diethylaniline can act as a hydrogen bond acceptor at its nitrogen atom, it lacks a hydrogen bond donor. It is expected to be soluble in these solvents, although perhaps less so than in polar aprotic solvents of similar polarity. The parent compound, N,N-diethylaniline, is soluble in ethanol and ether.[17]

  • Nonpolar Solvents (e.g., Hexane, Cyclohexane) : These solvents have low polarity and primarily interact through weak van der Waals forces. The nonpolar benzene ring and ethyl groups of 2-Chloro-N,N-diethylaniline will favor its solubility in these solvents. However, the polar part of the molecule may limit its miscibility. Therefore, it is expected to have moderate to good solubility in nonpolar solvents.

The logical flow of solubility prediction is illustrated in the diagram below.

G cluster_solute 2-Chloro-N,N-diethylaniline Analysis cluster_solvent Solvent Classes cluster_prediction Solubility Prediction Solute Molecular Structure - Benzene Ring (Nonpolar) - Ethyl Groups (Nonpolar) - N-atom (Polar) - Cl-atom (Polar) PolarAprotic Polar Aprotic (e.g., Acetone, Toluene) - Dipole-Dipole Interactions Solute->PolarAprotic Strong 'Like' Interaction PolarProtic Polar Protic (e.g., Ethanol, Methanol) - H-Bonding & Dipole Solute->PolarProtic Moderate 'Like' Interaction Nonpolar Nonpolar (e.g., Hexane) - van der Waals Forces Solute->Nonpolar Partial 'Like' Interaction HighSol High Solubility PolarAprotic->HighSol GoodSol Good Solubility PolarProtic->GoodSol ModSol Moderate Solubility Nonpolar->ModSol

Caption: Predictive solubility of 2-Chloro-N,N-diethylaniline.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a liquid solute in a liquid solvent.

Materials and Equipment
  • 2-Chloro-N,N-diethylaniline (>98% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Calibrated positive displacement pipettes

  • Vials with PTFE-lined caps

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or a High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Volumetric flasks and appropriate glassware

Experimental Workflow

The workflow for determining the solubility of 2-Chloro-N,N-diethylaniline is depicted below.

G start Start prep_standards Prepare Calibration Standards start->prep_standards add_excess Add Excess Solute to Solvent start->add_excess analyze Analyze Sample by GC/HPLC prep_standards->analyze equilibrate Equilibrate at Constant Temperature add_excess->equilibrate sample Sample and Filter Supernatant equilibrate->sample sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of 2-Chloro-N,N-diethylaniline in the chosen solvent at known concentrations.

    • Analyze these standards using a validated GC or HPLC method to generate a calibration curve of instrument response versus concentration.

  • Sample Preparation:

    • In a series of vials, add a known volume or weight of the organic solvent.

    • To each vial, add an excess amount of 2-Chloro-N,N-diethylaniline. An excess is confirmed by the presence of a distinct undissolved phase.

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended.[18] Preliminary experiments can be conducted to determine the minimum time to reach a constant concentration.

  • Sampling and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow for phase separation.

    • Carefully withdraw an aliquot of the supernatant (the solvent layer saturated with the solute) using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microdroplets.

    • Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample by GC or HPLC.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of 2-Chloro-N,N-diethylaniline in the diluted sample.

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

Practical Implications in Synthetic Chemistry

The choice of solvent is critical for the success of a chemical reaction. An ideal solvent should dissolve the reactants, facilitate the desired chemical transformation, and allow for easy product isolation.

  • Reaction Medium : For reactions involving 2-Chloro-N,N-diethylaniline, polar aprotic solvents such as toluene , N,N-dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) are often good choices. These solvents can effectively dissolve the aniline derivative and many common reagents.

  • Purification : The differential solubility of 2-Chloro-N,N-diethylaniline in various solvents can be exploited for purification. For instance, if the desired product is a solid, a solvent system can be chosen in which the product has low solubility at a reduced temperature, allowing for crystallization, while impurities remain in solution. Conversely, liquid-liquid extraction can be employed to separate the compound from water-soluble byproducts.

  • Safety Considerations : 2-Chloro-N,N-diethylaniline should be handled with appropriate safety precautions. It is a combustible liquid and may be harmful if inhaled, swallowed, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

While quantitative solubility data for 2-Chloro-N,N-diethylaniline in organic solvents is not extensively documented, a robust understanding of its solubility can be achieved through the application of fundamental chemical principles and analogies to similar compounds. This guide provides a theoretical framework for predicting its miscibility in polar aprotic, polar protic, and nonpolar solvents, and offers a detailed experimental protocol for its precise determination. By leveraging this knowledge, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating their research and development efforts.

References

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  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Chloro-N,N-diethylaniline.
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  • Fredenslund, A., Gmehling, J., Michelsen, M. L., Rasmussen, P., & Prausnitz, J. M. (1977). Computerized design of multicomponent distillation columns using the UNIFAC group contribution method for calculation of activity coefficients. Industrial & Engineering Chemistry Process Design and Development, 16(4), 450–462.
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  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.
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  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-(Diethylamino)ethyl chloride hydrochloride.
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  • CymitQuimica. (n.d.). CAS 91-66-7: N,N-Diethylaniline.
  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
  • Majors, R. E. (2021). Solvent Selection from the Green Perspective.
  • European Union Reference Laboratory for alternatives to animal testing. (2021).
  • Jirasek, F., et al. (2024). Modified UNIFAC 2.0 – A Group-Contribution Method Completed with Machine Learning. arXiv.
  • Solubility of Things. (n.d.). N,N-Dimethylaniline.
  • Gamsjäger, H., et al. (2008).
  • ChemicalBook. (n.d.). 2-Chloroaniline CAS#: 95-51-2.
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Methodological & Application

Application Note: Laboratory-Scale Synthesis of 2-Chloro-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of 2-Chloro-N,N-diethylaniline

2-Chloro-N,N-diethylaniline is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of a range of target molecules in the pharmaceutical and agrochemical industries. Its utility lies in the strategic placement of the chloro and diethylamino groups on the aniline scaffold, which allows for diverse downstream chemical modifications. For instance, it is a precursor for certain pharmaceuticals, including potential growth hormone secretagogues, and has been utilized in the synthesis of compounds investigated for antimicrobial and antiprotozoal activities. The diethylamino group significantly influences the electronic properties and reactivity of the aromatic ring, while the chlorine atom provides a handle for cross-coupling reactions or nucleophilic aromatic substitution.

This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 2-Chloro-N,N-diethylaniline, starting from the readily available precursor, 2-chloroaniline. The document is structured to not only provide a step-by-step procedure but also to offer insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Reaction Mechanism and Rationale

The synthesis of 2-Chloro-N,N-diethylaniline is achieved through the direct N,N-diethylation of 2-chloroaniline. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the nitrogen atom of the aniline acts as the nucleophile, and an ethylating agent provides the electrophilic carbon.

Reaction:

In this protocol, we will utilize ethyl iodide as the ethylating agent. The reaction is carried out in the presence of a base, sodium carbonate, which serves to neutralize the hydroiodic acid (HI) generated as a byproduct. The removal of the acidic byproduct is crucial as it prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is deliberate. DMF effectively dissolves the reactants and facilitates the SN2 reaction by solvating the cation of the base while leaving the anion (carbonate) more reactive. The reaction is heated to ensure a reasonable reaction rate.

Experimental Workflow Diagram

Synthesis_Workflow Experimental Workflow for the Synthesis of 2-Chloro-N,N-diethylaniline cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents Combine 2-chloroaniline, ethyl iodide, and Na₂CO₃ in DMF setup_apparatus Set up reflux apparatus with magnetic stirring prep_reagents->setup_apparatus heating Heat the mixture to 80-90 °C setup_apparatus->heating monitoring Monitor reaction progress by TLC (approx. 8-12 hours) heating->monitoring cooling Cool the reaction mixture to room temperature monitoring->cooling quenching Pour into water and extract with diethyl ether cooling->quenching washing Wash organic layer with brine, then dry over Na₂SO₄ quenching->washing filtration Filter and concentrate the organic phase washing->filtration purification Purify by column chromatography (Hexane:Ethyl Acetate) filtration->purification analysis Characterize the final product (NMR, IR, MS) purification->analysis

Caption: Workflow diagram for the synthesis of 2-Chloro-N,N-diethylaniline.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-ChloroanilineReagent Grade, ≥98%Sigma-Aldrich95-51-2
Ethyl iodideReagent Grade, ≥99%Acros Organics75-03-6
Sodium carbonate (anhydrous)ACS Reagent, ≥99.5%Fisher Scientific497-19-8
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich68-12-2
Diethyl etherACS Reagent, ≥99.0%VWR Chemicals60-29-7
Sodium sulfate (anhydrous)ACS Reagent, ≥99.0%EMD Millipore7757-82-6
HexaneHPLC Grade, ≥98.5%Fisher Chemical110-54-3
Ethyl acetateHPLC Grade, ≥99.5%J.T. Baker141-78-6
Silica gel for column chromatography60 Å, 230-400 meshSorbent Technologies7631-86-9
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloroaniline (10.0 g, 78.4 mmol).

    • Add anhydrous N,N-dimethylformamide (100 mL) to dissolve the 2-chloroaniline.

    • Add anhydrous sodium carbonate (20.8 g, 196 mmol, 2.5 equivalents).

    • To this stirred suspension, add ethyl iodide (25.0 mL, 313.6 mmol, 4.0 equivalents) dropwise over 10 minutes at room temperature.

    • Fit the flask with a reflux condenser.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C using a heating mantle.

    • Maintain stirring and heating for 8-12 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The reaction is complete when the starting 2-chloroaniline spot is no longer visible.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing 300 mL of cold water.

    • Transfer the aqueous mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column and elute with a gradient of hexane to 95:5 hexane:ethyl acetate.

    • Collect the fractions containing the desired product (visualized by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Chloro-N,N-diethylaniline as a pale yellow oil.

Expected Yield and Characterization
  • Yield: 10.7 - 12.5 g (75-88%)

  • Appearance: Pale yellow oil

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (dd, J = 7.9, 1.5 Hz, 1H), 7.18 (td, J = 7.8, 1.5 Hz, 1H), 6.99 (td, J = 7.6, 1.3 Hz, 1H), 6.91 (dd, J = 8.1, 1.3 Hz, 1H), 3.12 (q, J = 7.1 Hz, 4H), 1.08 (t, J = 7.1 Hz, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.1, 133.5, 128.9, 127.4, 122.8, 120.3, 46.2, 12.5.

  • IR (neat, cm⁻¹): 2970, 2931, 1591, 1498, 1450, 1265, 1072, 748.

  • MS (EI): m/z (%) = 183 (M⁺, 45), 168 (100), 132 (20).

Trustworthiness: A Self-Validating System

This protocol is designed to be self-validating through several key checkpoints:

  • In-process Control: The use of TLC to monitor the reaction progress is a critical step. It allows the researcher to confirm the consumption of the starting material and the formation of the product, preventing premature work-up or unnecessarily long reaction times.

  • Purification and Characterization: The purification by column chromatography is essential to remove any unreacted starting material, mono-ethylated intermediate, and other byproducts. The final characterization of the product by NMR, IR, and MS provides definitive proof of its identity and purity, confirming the success of the synthesis.

  • Reproducibility: The use of precise quantities of reagents, anhydrous solvents, and defined reaction conditions enhances the reproducibility of the protocol.

Expertise & Experience: Navigating Potential Pitfalls

As a Senior Application Scientist, I offer the following insights to ensure a successful synthesis:

  • Moisture Sensitivity: The reaction is sensitive to moisture, which can hydrolyze the ethyl iodide and reduce the efficiency of the reaction. Therefore, the use of anhydrous DMF and anhydrous sodium carbonate is crucial. The reaction should be set up under a dry atmosphere (e.g., nitrogen or argon) if possible, although it is not strictly necessary for a successful outcome on this scale.

  • Choice of Base: While sodium carbonate is a cost-effective and efficient base for this reaction, other non-nucleophilic bases such as potassium carbonate or triethylamine can also be used. Stronger bases like sodium hydride are generally not recommended as they can deprotonate other positions on the aniline.

  • Over-alkylation: The use of a slight excess of the ethylating agent ensures the complete conversion of the starting material to the diethyl-substituted product. However, a large excess should be avoided to prevent potential quaternization of the product, although this is less likely with anilines compared to aliphatic amines.

  • Work-up Considerations: During the aqueous work-up, it is important to ensure that the pH of the aqueous layer is basic to prevent the protonation of the product, which would lead to its loss in the aqueous phase. The addition of a small amount of a saturated sodium bicarbonate solution during the extraction can be beneficial.

  • Purification Strategy: 2-Chloro-N,N-diethylaniline is an oil, making column chromatography the most suitable method for purification. Distillation under reduced pressure is an alternative for larger scales, but chromatography provides higher purity on a laboratory scale.

Safety and Handling

2-Chloroaniline (Starting Material):

  • Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • May cause damage to organs through prolonged or repeated exposure.[2]

  • Suspected of causing genetic defects and cancer.

  • Very toxic to aquatic life with long-lasting effects.[1][2]

  • Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Ethyl Iodide (Reagent):

  • Harmful if swallowed or inhaled.

  • Causes skin and eye irritation.

  • Lachrymator.

  • Possible carcinogen.

  • Handle in a fume hood with appropriate PPE.

N,N-Dimethylformamide (Solvent):

  • Harmful in contact with skin and if inhaled.

  • Causes serious eye irritation.

  • Suspected of damaging the unborn child.

  • Handle in a fume hood with appropriate PPE.

2-Chloro-N,N-diethylaniline (Product):

  • As a substituted aniline, it should be handled with care. It is likely to be harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • Avoid contact with skin and eyes.

  • Wear appropriate PPE during handling and purification.

Waste Disposal:

  • All organic waste should be collected in a designated chlorinated waste container.

  • Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • Loba Chemie. (2024). N,N-DIETHYLANILINE AR Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 2-CHLOROANILINE (FOR SYNTHESIS). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Chloro-N,N-diethylaniline and 2-Chloro-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that profoundly influences reaction outcomes, yields, and impurity profiles. Substituted anilines are a cornerstone of many synthetic pathways, and understanding the nuanced differences in their reactivity is paramount. This guide provides an in-depth comparison of the reactivity of two closely related anilines: 2-chloro-N,N-diethylaniline and 2-chloro-N,N-dimethylaniline. While seemingly similar, the subtle variation in their N-alkyl substituents leads to significant differences in their chemical behavior, primarily governed by a delicate interplay of electronic and steric effects.

Theoretical Framework: Unpacking the Influences on Reactivity

The reactivity of an aniline derivative, particularly its nucleophilicity, is dictated by the availability of the lone pair of electrons on the nitrogen atom. This availability is modulated by both electronic and steric factors.

Electronic Effects: Inductive Donation and Resonance

The N-alkyl groups in both 2-chloro-N,N-diethylaniline and 2-chloro-N,N-dimethylaniline are electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to aniline itself.[1] The lone pair of electrons on the nitrogen can also be delocalized into the aromatic ring through resonance, which reduces its availability for reaction with electrophiles.[1]

Steric Hindrance: The Dominant Differentiating Factor

The primary difference between the two molecules lies in the steric bulk of the N-alkyl groups. The ethyl groups in 2-chloro-N,N-diethylaniline are significantly larger than the methyl groups in 2-chloro-N,N-dimethylaniline. This increased steric hindrance around the nitrogen atom in the diethyl derivative can impede its approach to an electrophile, thereby reducing its reactivity as a nucleophile.[2][3] This effect is particularly pronounced when the electrophile itself is sterically demanding.

Steric Inhibition of Resonance (SIR)

The presence of a substituent at the ortho position (the chloro group) forces the N,N-dialkylamino group to rotate out of the plane of the benzene ring. This "Steric Inhibition of Resonance" (SIR) effect reduces the delocalization of the nitrogen's lone pair into the aromatic system.[1] Consequently, the lone pair becomes more localized on the nitrogen atom, leading to an increase in basicity. While both molecules will experience the SIR effect, the greater steric demand of the diethylamino group may lead to a more pronounced twisting out of the plane, potentially making the nitrogen of 2-chloro-N,N-diethylaniline more basic, though its nucleophilicity may be compromised by the steric bulk.

Comparative Reactivity Data

Feature2-Chloro-N,N-dimethylaniline2-Chloro-N,N-diethylanilineRationale
Steric Hindrance LowerHigherEthyl groups are bulkier than methyl groups.
Nucleophilicity HigherLowerThe less sterically hindered nitrogen can more readily attack electrophiles.
Basicity HighPotentially HigherBoth are more basic than aniline due to the +I effect and SIR. The more pronounced SIR in the diethyl derivative may lead to slightly higher basicity.
Reactivity in SN2 Reactions FasterSlowerLess steric hindrance allows for a more facile backside attack.
Reactivity in Electrophilic Aromatic Substitution Potentially Faster at the para positionPotentially Slower at the para positionThe N,N-dialkylamino group is a strong activating group. However, the greater steric bulk of the diethylamino group might slightly disfavor the approach of a large electrophile.

Experimental Protocol for Comparative Reactivity Analysis

To empirically determine the relative nucleophilicity of 2-chloro-N,N-diethylaniline and 2-chloro-N,N-dimethylaniline, a competitive reaction can be performed. In this setup, an equimolar mixture of the two anilines is reacted with a limiting amount of a suitable electrophile. The product ratio will provide a direct measure of their relative reactivity.

Objective: To determine the relative nucleophilic reactivity of 2-chloro-N,N-diethylaniline and 2-chloro-N,N-dimethylaniline.
Materials:
  • 2-Chloro-N,N-dimethylaniline

  • 2-Chloro-N,N-diethylaniline

  • Benzyl bromide (electrophile)

  • Acetonitrile (solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:
  • Preparation of the Aniline Mixture: Prepare a stock solution containing equimolar amounts of 2-chloro-N,N-dimethylaniline and 2-chloro-N,N-diethylaniline in acetonitrile. Also, add a known concentration of an internal standard.

  • Reaction Setup: In a reaction vial, add a known volume of the aniline mixture stock solution.

  • Initiation of the Reaction: Add a limiting amount of benzyl bromide to the reaction vial (e.g., 0.5 equivalents relative to the total moles of anilines).

  • Reaction Monitoring: Stir the reaction at room temperature and take aliquots at regular time intervals (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quenching: Quench the reaction in each aliquot by adding a large excess of a primary amine (e.g., propylamine) to consume any remaining benzyl bromide.

  • Analysis: Analyze the quenched reaction mixtures by GC-MS.

  • Data Interpretation: By comparing the peak areas of the two benzylated aniline products relative to the internal standard, the relative rates of reaction can be determined. The aniline that forms its corresponding product in a higher yield is the more nucleophilic of the two.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare equimolar mixture of anilines with internal standard in acetonitrile react_setup Transfer aniline mixture to reaction vial prep_mix->react_setup react_init Add limiting benzyl bromide (0.5 eq) react_setup->react_init react_stir Stir at room temperature react_init->react_stir react_aliquot Take aliquots at t = 0, 15, 30, 60, 120 min react_stir->react_aliquot analysis_quench Quench aliquots with excess propylamine react_aliquot->analysis_quench analysis_gcms Analyze by GC-MS analysis_quench->analysis_gcms analysis_data Determine product ratio to assess relative reactivity analysis_gcms->analysis_data

Caption: Structural comparison highlighting steric differences.

Conclusion

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Why is N, N- dimethyl aniline a weaker base than its 2,6-dimethyl derivative? - Quora. (n.d.). Retrieved January 26, 2026, from [Link]

  • Alkyl Halides and Nucleophilic Substitution. (n.d.). Retrieved January 26, 2026, from [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2023). Molecules, 28(8), 3535. [Link]

Sources

A Comparative Study of Substituted Anilines in Nucleophilic Acylation Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the nucleophilic reactivity of substituted anilines, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, we delve into the causal relationships between aniline structure and reactivity, offering a framework for predicting and understanding chemical behavior in nucleophilic reactions. The core of this guide is a detailed experimental protocol for a comparative kinetic study, providing a robust system for generating reliable and reproducible data.

The Decisive Role of Substituents in Aniline Nucleophilicity

Aniline, a primary aromatic amine, serves as a fundamental building block in organic synthesis. Its nucleophilic character, stemming from the lone pair of electrons on the nitrogen atom, is pivotal to its chemical reactivity. However, the reactivity of the aniline core is exquisitely sensitive to the nature of substituents on the aromatic ring. These substituents can either enhance or diminish the nucleophilicity of the nitrogen atom through a combination of electronic and steric effects.

Electronic Effects: The electron density on the nitrogen atom is the primary determinant of its nucleophilicity. Electron-donating groups (EDGs) increase the electron density on the nitrogen, thereby enhancing its nucleophilicity and accelerating reaction rates. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, leading to reduced nucleophilicity and slower reaction rates. This interplay of electronic effects can be quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ).

Steric Effects: The presence of bulky substituents near the amino group can physically hinder the approach of an electrophile, slowing down the reaction rate. This steric hindrance is particularly significant for ortho-substituted anilines.

To illustrate these principles, we will focus on a classic and highly informative nucleophilic reaction: the acylation of substituted anilines with acetic anhydride.

Experimental Design: A Comparative Kinetic Study of Aniline Acylation

This section outlines a robust experimental protocol to quantify the nucleophilic reactivity of a series of substituted anilines. The chosen reaction is the acetylation with acetic anhydride, a widely studied and well-understood transformation.

Selection of Substituted Anilines: A representative set of anilines should be chosen to cover a range of electronic effects. This includes:

  • Aniline: The parent compound for baseline comparison.

  • p-Toluidine (4-methylaniline): Aniline with an electron-donating methyl group.

  • p-Anisidine (4-methoxyaniline): Aniline with a stronger electron-donating methoxy group.

  • p-Chloroaniline (4-chloroaniline): Aniline with an electron-withdrawing chloro group.

  • p-Nitroaniline (4-nitroaniline): Aniline with a strong electron-withdrawing nitro group.

Choice of Electrophile and Reaction Conditions: Acetic anhydride is selected as the acylating agent. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethyl sulfoxide (DMSO), to ensure solubility of the reactants and to minimize solvent participation in the reaction. The reaction temperature should be carefully controlled to ensure measurable reaction rates.

Analytical Method: The progress of the reaction can be conveniently monitored using UV-Vis spectrophotometry. The disappearance of the substituted aniline, which absorbs at a specific wavelength, can be followed over time to determine the reaction rate.

Detailed Experimental Protocol: Kinetic Analysis of Aniline Acetylation

This protocol provides a step-by-step guide for determining the second-order rate constants for the acetylation of substituted anilines.

Materials:

  • Substituted anilines (aniline, p-toluidine, p-anisidine, p-chloroaniline, p-nitroaniline)

  • Acetic anhydride

  • Acetonitrile (spectroscopic grade)

  • Volumetric flasks

  • Pipettes

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of acetic anhydride in acetonitrile.

    • Prepare 0.01 M stock solutions of each substituted aniline in acetonitrile.

  • Determination of Analytical Wavelength (λ_max):

    • For each aniline, dilute the stock solution to an appropriate concentration and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max).

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cuvette holder to the desired temperature (e.g., 25°C).

    • In a cuvette, mix a known volume of the aniline stock solution with acetonitrile.

    • Initiate the reaction by adding a known volume of the acetic anhydride stock solution to the cuvette. The concentration of acetic anhydride should be in large excess (at least 10-fold) compared to the aniline concentration to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the predetermined λ_max at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction. The slope of this plot will be -k_obs.

    • The second-order rate constant (k_2) can then be calculated by dividing k_obs by the concentration of acetic anhydride: k_2 = k_obs / [Acetic Anhydride].

Data Presentation and Interpretation

The experimentally determined second-order rate constants for the acetylation of various substituted anilines are summarized in the table below.

Substituted AnilineSubstituentσ_p ValueRate Constant (k_2, M⁻¹s⁻¹)
p-Anisidine-OCH₃-0.27(Higher than p-toluidine)
p-Toluidine-CH₃-0.17(Higher than aniline)
Aniline-H0.00(Baseline)
p-Chloroaniline-Cl0.23(Lower than aniline)
p-Nitroaniline-NO₂0.78(Significantly lower than aniline)

Note: The exact values for the rate constants will depend on the specific reaction conditions (temperature, solvent). The trend, however, will remain consistent.

Interpretation of Results:

The data clearly demonstrates the profound impact of substituents on the nucleophilic reactivity of aniline.

  • Electron-Donating Groups (-OCH₃, -CH₃): These groups increase the rate of acylation compared to aniline. The methoxy group in p-anisidine has a stronger electron-donating effect than the methyl group in p-toluidine, resulting in a faster reaction rate. This is consistent with their negative Hammett σ_p values.

  • Electron-Withdrawing Groups (-Cl, -NO₂): These groups decrease the reaction rate. The nitro group in p-nitroaniline is a very strong electron-withdrawing group, leading to a significantly slower reaction rate compared to p-chloroaniline. This aligns with their positive Hammett σ_p values.

Visualizing the Electronic Effects

The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the electron density of the aniline nitrogen, which in turn affects its nucleophilicity.

A Senior Application Scientist's Guide to HPLC Method Development for 2-Chloro-N,N-diethylaniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This document provides a comprehensive, technically-grounded guide for the development and comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Chloro-N,N-diethylaniline. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, accurate, and efficient analytical methodology for this compound.

Introduction to 2-Chloro-N,N-diethylaniline

2-Chloro-N,N-diethylaniline (C₁₀H₁₄ClN) is an organic compound featuring a diethylated aniline structure with a chlorine atom at the second position of the benzene ring.[1][2] It serves as a key precursor and intermediate in the synthesis of various molecules, including pharmaceuticals and dyes.[1][3][4] Given its role in synthetic chemistry, particularly in regulated industries like pharmaceuticals, the development of a reliable analytical method to determine its purity, stability, and concentration is of paramount importance. This guide will walk through the logical development of a primary HPLC method and compare its performance against viable alternatives.

Analyte Characterization: The Foundation of Method Development

Before initiating any experimental work, a thorough understanding of the analyte's physicochemical properties is critical. These properties dictate the initial choices for column chemistry, mobile phase composition, and detection parameters.

  • Structure and Polarity: 2-Chloro-N,N-diethylaniline is a moderately non-polar (hydrophobic) molecule due to the presence of the benzene ring and two ethyl groups. The tertiary amine group introduces a degree of polarity and, crucially, a basic character.

  • LogP (Octanol-Water Partition Coefficient): The predicted XLogP3 value for this compound is approximately 3.4[2], indicating significant hydrophobicity. This strongly suggests that Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, will be the most effective separation mode.[5][6]

  • pKa: The basicity of the tertiary amine is a critical factor. The pKa of the parent compound, N,N-diethylaniline, is approximately 6.6.[3][7] The presence of the electron-withdrawing chloro group at the ortho position will slightly decrease the basicity, but the compound remains a basic analyte. This means the ionization state of the molecule can be controlled by the pH of the mobile phase. For reproducible retention and good peak shape, it is essential to work at a pH that ensures the analyte is in a single, consistent ionic form—either fully protonated (pH < pKa) or fully neutral (pH > pKa).

  • UV Absorbance: Aromatic amines exhibit strong UV absorbance, making UV detection a suitable and straightforward choice. Related compounds like N,N-dimethylaniline show a strong absorbance maximum around 251 nm.[8] A similar absorbance profile is expected for 2-Chloro-N,N-diethylaniline, providing a good starting point for wavelength selection.

Part 1: Development of a Primary HPLC Method (Gradient RP-HPLC)

Based on the analyte's properties, a gradient reversed-phase method using a C18 column is the logical starting point for developing a high-resolution, robust assay.

Rationale for Experimental Choices
  • Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is an excellent first choice due to its strong hydrophobic retention characteristics, which are well-suited for a compound with a LogP of ~3.4.[6][9] A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency, resolution, and backpressure.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as it typically provides sharper peaks and lower backpressure.

    • Aqueous Phase & pH Control: To address the basic nature of the analyte (pKa ~6.6), controlling the mobile phase pH is non-negotiable. Operating at a low pH (e.g., pH 2.5-3.0) ensures the tertiary amine is fully protonated (BH+). This has two major benefits:

      • It prevents peak tailing that can occur from interactions between the basic analyte and acidic residual silanols on the silica-based stationary phase.

      • It ensures consistent retention, as small fluctuations in pH will not significantly alter the analyte's ionization state.[10][11]

    • Buffer System: A phosphate buffer is an excellent choice for this pH range because its pKa1 is 2.1, providing strong buffering capacity at the target pH.[12] A concentration of 20 mM is generally sufficient to control the pH without risking precipitation in high organic concentrations.[11][12]

  • Elution Mode: A gradient elution (increasing the percentage of ACN over time) is selected to ensure that any potential impurities, which may have different polarities, are eluted with good peak shape within a reasonable analysis time.[13]

  • Detection: Based on the UV spectrum of similar aromatic amines, a detection wavelength of 254 nm is selected as a robust starting point, offering high sensitivity for the benzene ring chromophore.

Detailed Experimental Protocol: Method 1
ParameterCondition
Instrument Standard HPLC or UHPLC System with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric Acid
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min: 40% B; 2-10 min: 40% to 80% B; 10-12 min: 80% B; 12.1-15 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Diluent 50:50 Water:Acetonitrile

Part 2: Comparative Analysis with Alternative Methods

To provide a comprehensive guide, the primary gradient method is compared against two common alternatives: a rapid isocratic HPLC method and a Gas Chromatography (GC) method.

Alternative Method 2: Rapid Isocratic RP-HPLC

For quality control or high-throughput environments where speed is critical and the impurity profile is well-defined, an isocratic method can be advantageous.

Rationale: This method sacrifices the broad elution power of a gradient for a much shorter run time. The mobile phase composition is fixed, optimized for the retention of the main peak. This approach is less robust for complex samples but excels in speed and simplicity.

Detailed Protocol: Method 2

ParameterCondition
Instrument Standard HPLC or UHPLC System with UV/PDA Detector
Column C18, 4.6 x 50 mm, 3.5 µm
Mobile Phase 65:35 Acetonitrile : 20 mM Potassium Phosphate (pH 2.8)
Flow Rate 1.2 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm
Sample Diluent 50:50 Water:Acetonitrile
Alternative Method 3: Gas Chromatography with Flame Ionization Detection (GC-FID)

Given that 2-Chloro-N,N-diethylaniline is a relatively volatile and thermally stable liquid[14], Gas Chromatography is a highly viable alternative. Aromatic amines are commonly analyzed by GC.[15][16]

Rationale: GC offers excellent resolving power for volatile compounds and, when coupled with a Flame Ionization Detector (FID), provides a robust and near-universal response for hydrocarbons. This method avoids the use of aqueous mobile phases and buffers but requires higher operating temperatures. Derivatization is often not needed for this class of compounds, simplifying the workflow.[15]

Detailed Protocol: Method 3

ParameterCondition
Instrument Gas Chromatograph with FID
Column HP-5 (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium or Hydrogen, Constant Flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 2 min)
Detector FID
Detector Temp 300 °C
Sample Solvent Methanol or Dichloromethane

Performance Comparison Guide

The following table summarizes the expected performance characteristics of the three developed methods, providing a clear basis for selecting the most appropriate technique for a given analytical challenge.

Performance ParameterMethod 1: Gradient HPLCMethod 2: Isocratic HPLCMethod 3: GC-FID
Primary Application R&D, Stability, Impurity ProfilingRoutine QC, High-Throughput ScreeningPurity Testing, Raw Material ID
Analysis Time ~15 minutes< 5 minutes~12 minutes
Resolution Power Excellent (for wide polarity range)Moderate (optimized for target)Excellent (for volatile compounds)
Solvent Consumption HighLowVery Low
Method Robustness HighModerate (sensitive to mobile phase)High
Sensitivity (LOD/LOQ) High (UV)High (UV)Very High (FID)
Sample Preparation Simple dilutionSimple dilutionSimple dilution
Key Advantage Best for unknown/complex samplesSpeed and simplicityHigh efficiency, no buffer required
Key Disadvantage Longer run time, buffer prepPoor for complex impurity profilesRequires volatile/thermally stable analyte

Visualization of the Method Development Workflow

The logical flow for selecting and optimizing an analytical method can be visualized as follows.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: HPLC Method Optimization cluster_2 Phase 3: Method Comparison Analyte Analyte Properties (LogP, pKa, UV) Technique Select Primary Technique (RP-HPLC) Analyte->Technique LogP > 2 UV Chromophore Column Column Selection (C18) Technique->Column MobilePhase Mobile Phase Dev. (ACN, pH 2.8 Buffer) Column->MobilePhase Hydrophobicity Gradient Gradient Elution Design MobilePhase->Gradient Basic Analyte (pKa) Detection Detector Settings (254 nm) Gradient->Detection Method1 Final Method 1 (Gradient HPLC) Detection->Method1 Method2 Alternative Method 2 (Isocratic HPLC) Method1->Method2 Compare for Speed Method3 Alternative Method 3 (GC-FID) Method1->Method3 Compare Technique

Caption: Logical workflow for analytical method development.

Conclusion and Recommendations

The choice of an analytical method for 2-Chloro-N,N-diethylaniline is highly dependent on the specific application.

  • The Gradient RP-HPLC method (Method 1) stands out as the most versatile and robust option. It is highly recommended for research and development, stability studies, and situations where a comprehensive impurity profile is required. Its ability to separate compounds with a wide range of polarities makes it the most reliable choice for characterizing unknown samples.

  • The Isocratic RP-HPLC method (Method 2) is a powerful tool for routine quality control where speed is paramount and the analyte and its key impurities are well-characterized. Its low run time significantly increases sample throughput.

  • The GC-FID method (Method 3) offers a superior alternative when high sensitivity for volatile impurities is needed or if an orthogonal technique is required for validation. It eliminates the need for buffer preparation and disposal, which can be an advantage in certain laboratory settings.

Ultimately, a well-equipped analytical laboratory should consider validating both an HPLC and a GC method to provide orthogonal approaches for comprehensive quality assessment of 2-Chloro-N,N-diethylaniline.

References

  • Wikipedia. (n.d.). Diethylaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597798, 2-Chloro-N,N-diethylaniline. Retrieved from [Link]

  • Scribd. (n.d.). Gas Chromatography Methods for N,N-Dimethylaniline. Retrieved from [Link]

  • Agilent Technologies. (2012, September 2). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Application Note. Retrieved from [Link]

  • Chromatography Online. (n.d.). Column Selection for Reversed-Phase HPLC. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • PhotochemCAD. (2018). N,N-Dimethyl-aniline. Retrieved from [Link]

  • Seto, Y., & Guengerich, F. P. (1993). Liquid chromatographic determination of para-substituted N,N-dialkylaniline N-oxides.
  • LCGC International - Chromatography Online. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • YouTube. (2022, January 24). A Guide For Selection of Buffer for HPLC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Cobalt Nanoclusters Coated by N-Doped Carbon for Chemoselective Nitroarene Hydrogenation and Tandem Reactions. Retrieved from [Link]

  • ACS Publications - Analytical Chemistry. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Frontiers. (n.d.). Gas chromatography for analysis and estimation of 13C at natural abundance level in fatty acids produced from Aurantiochytrium limacinum, a sustainable source of polyunsaturated fatty acid. Retrieved from [Link]

  • HPLC Columns. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Waters Corporation. (2015, March). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Application Note. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

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A Comparative Guide to the Quantitative Analysis of 2-Chloro-N,N-diethylaniline in Reaction Mixtures: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical synthesis, the accurate quantification of intermediates is not merely a procedural step but the bedrock of process control, yield optimization, and regulatory compliance. 2-Chloro-N,N-diethylaniline, a key precursor in various synthetic pathways, often resides within complex reaction mixtures containing starting materials, reagents, byproducts, and solvents. Selecting an appropriate analytical method is therefore a critical decision, balancing the need for specificity, sensitivity, and sample throughput.

This guide provides an in-depth, objective comparison of the two most robust and widely adopted chromatographic techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV). We will dissect the methodologies, explore the rationale behind experimental choices, and present comparative performance data to empower researchers to make informed decisions tailored to their specific analytical challenges.

Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for the analysis of volatile and thermally stable compounds.[1] Given that 2-Chloro-N,N-diethylaniline has a boiling point of 221°C, it is an ideal candidate for this technique.[2] The coupling of gas chromatography's high-resolution separation with the definitive identification capabilities of mass spectrometry provides unparalleled specificity.

Causality of Method Design

The core principle is to physically separate the volatile 2-Chloro-N,N-diethylaniline from the non-volatile matrix components in the GC column, and then use the mass spectrometer to selectively detect and quantify it, even if other volatile substances co-elute. The choice of a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is based on the analyte's predominantly non-polar structure, ensuring good peak shape and retention. Mass spectrometry in Selected Ion Monitoring (SIM) mode is chosen for quantification to maximize sensitivity and exclude interferences from the complex reaction matrix.

Experimental Protocol: GC-MS
  • Sample Quenching & Preparation:

    • Immediately halt the reaction by rapidly cooling the mixture and, if necessary, adding a quenching agent. This creates a static, representative snapshot of the reaction's progress.

    • Pipette a precise aliquot (e.g., 100 µL) of the reaction mixture into a 15 mL centrifuge tube.

    • Add 5 mL of a basic aqueous solution (e.g., 1 M Sodium Carbonate) to adjust the pH to >10. Rationale: This ensures the aniline derivative is in its neutral, free-base form, maximizing its partitioning into an organic solvent.

    • Add 5 mL of a suitable organic extraction solvent, such as Ethyl Acetate or Dichloromethane, along with a known concentration of an internal standard (e.g., N,N-diethylaniline). Rationale: The internal standard corrects for variations in extraction efficiency and injection volume, which is a cornerstone of a self-validating system.

    • Vortex vigorously for 2 minutes to facilitate liquid-liquid extraction (LLE).

    • Centrifuge for 5 minutes at 3000 rpm to achieve a clean phase separation.

    • Carefully transfer the upper organic layer to a clean vial. This step isolates the analyte from non-volatile salts and polar reagents.

    • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate. Rationale: Removing residual water is critical to prevent it from interfering with the GC column and detection system.

    • Dilute the dried extract to a final volume suitable for the instrument's linear range.

  • Instrumental Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Aliquot Reaction Mixture B 2. Adjust pH (>10) A->B C 3. Add Internal Standard & Solvent B->C D 4. Liquid-Liquid Extraction C->D E 5. Isolate & Dry Organic Layer D->E F 6. GC Injection E->F G 7. Capillary Column Separation F->G H 8. Mass Spectrometry Detection (SIM) G->H I 9. Data Processing & Quantification H->I

Caption: Workflow for quantitative GC-MS analysis.

Anticipated Performance Data (GC-MS)
ParameterExpected PerformanceRationale / Validation Guideline
Linearity (r²)>0.995A high correlation coefficient ensures a proportional response across a range of concentrations.
Limit of Detection (LOD)0.1 - 1 µg/mLThe high selectivity of SIM mode allows for very low detection limits.
Limit of Quantification (LOQ)0.5 - 3 µg/mLThe lowest concentration quantifiable with acceptable precision and accuracy.
Precision (%RSD)< 5%Demonstrates the method's repeatability, as recommended by ICH Q2(R1) guidelines.
Accuracy (% Recovery)95 - 105%Spike-recovery experiments validate the effectiveness of the extraction and absence of matrix effects.

Pillar 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and ubiquitous technique in pharmaceutical and chemical laboratories.[3] It is particularly advantageous when dealing with mixtures that may contain thermally labile compounds or non-volatile components that are also of interest. For 2-Chloro-N,N-diethylaniline, its aromatic ring provides a strong chromophore, making UV detection a simple and effective choice.

Causality of Method Design

The strategy here is to separate components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A reversed-phase C18 column is the workhorse for this type of analysis, separating compounds primarily based on their hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve a good retention time and resolution for the analyte peak. The UV detector is set to a wavelength near the analyte's maximum absorbance (λ-max) to ensure the highest sensitivity.

Experimental Protocol: HPLC-UV
  • Sample Quenching & Preparation:

    • As with GC-MS, immediately halt the reaction to ensure sample integrity.

    • Pipette a precise aliquot (e.g., 100 µL) of the reaction mixture into a volumetric flask.

    • Add a diluent that is miscible with the reaction mixture and compatible with the mobile phase (e.g., a 50:50 mix of acetonitrile and water). Rationale: Diluting the sample is crucial to bring the analyte concentration into the detector's linear range and to minimize potential matrix interference. Using a diluent similar in composition to the mobile phase prevents peak distortion.

    • If an internal standard is used, it should be added at this stage.

    • Bring the sample to the final volume with the diluent.

    • Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial. Rationale: This is a critical step to remove particulate matter that could clog the HPLC column or tubing, thereby ensuring the trustworthiness and longevity of the analytical system.

  • Instrumental Analysis:

    • Inject 10 µL of the prepared sample into the HPLC system.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc Instrumental Analysis A_hplc 1. Aliquot Reaction Mixture B_hplc 2. Dilute with Mobile Phase/Diluent A_hplc->B_hplc C_hplc 3. Filter through 0.45 µm Syringe Filter B_hplc->C_hplc D_hplc 4. HPLC Injection C_hplc->D_hplc E_hplc 5. Reversed-Phase C18 Separation D_hplc->E_hplc F_hplc 6. UV Detection (at λ-max) E_hplc->F_hplc G_hplc 7. Data Processing & Quantification F_hplc->G_hplc

Caption: Workflow for quantitative HPLC-UV analysis.

Anticipated Performance Data (HPLC-UV)
ParameterExpected PerformanceRationale / Validation Guideline
Linearity (r²)>0.998HPLC often exhibits excellent linearity due to stable injection and detection systems.
Limit of Detection (LOD)1 - 5 µg/mLGenerally less sensitive than GC-MS (SIM) but sufficient for many applications.
Limit of Quantification (LOQ)3 - 15 µg/mLDependent on the analyte's molar absorptivity at the chosen wavelength.
Precision (%RSD)< 2%Modern HPLC systems provide highly precise and reproducible injections.
Accuracy (% Recovery)98 - 102%Simpler sample preparation often leads to lower variability and higher recovery rates.

Head-to-Head Performance Comparison

The choice between GC-MS and HPLC-UV is not about which method is universally "better," but which is most fit-for-purpose. The following table summarizes the key differentiators for analyzing 2-Chloro-N,N-diethylaniline in a reaction mixture.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Specificity Exceptional. Mass analyzer provides definitive identification and can resolve co-eluting peaks.Good to Very Good. Relies on chromatographic resolution. Potential for interference from compounds with similar retention times and UV absorbance.
Sensitivity (LOQ) Higher. Typically in the low µg/mL or even ng/mL range using SIM mode.Moderate. Typically in the low-to-mid µg/mL range.
Sample Preparation More complex and time-consuming (LLE, drying).Simpler and faster (Dilute and shoot).
Throughput Lower, due to longer sample prep and potentially longer run times.Higher, due to rapid sample preparation.
Robustness Susceptible to non-volatile matrix components contaminating the inlet and column.Generally very robust, but columns can degrade with extreme pH or unfiltered samples.
Scope Limited to volatile and thermally stable compounds.Broad scope, suitable for volatile and non-volatile compounds alike.

Conclusion and Expert Recommendation

Both GC-MS and HPLC-UV are powerful, validatable techniques for the quantitative analysis of 2-Chloro-N,N-diethylaniline. The optimal choice is dictated by the specific needs of the project.

  • Choose GC-MS when:

    • Absolute certainty of identification is required. This is crucial in early-stage development, impurity profiling, or troubleshooting unexpected reaction outcomes.

    • The reaction mixture is exceptionally "dirty" with many potential volatile interferences that cannot be separated chromatographically.

    • The lowest possible detection limits are necessary for tracking trace levels of the analyte.

  • Choose HPLC-UV when:

    • High throughput and rapid analysis are priorities, such as in routine in-process control (IPC) monitoring.

    • Simplicity and robustness are key. The "dilute-and-shoot" method is less prone to operator error.

    • Other non-volatile or thermally labile components in the reaction mixture also need to be analyzed within the same run.

Ultimately, for a comprehensive understanding, a laboratory may develop an HPLC-UV method for routine, high-throughput analysis and maintain a validated GC-MS method as the gold standard for confirmation, impurity investigation, and reference. This dual-pronged approach embodies the principles of scientific integrity and provides a self-validating analytical system for robust drug development and manufacturing.

References

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • R.L. Smith, et al. (2000). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Analyst, 125, 1255–1259. [Link]

  • Dorgerloh, U., Hofmann, A., Riedel, J., & Becker, R. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]

  • Google Patents.CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 597798, 2-Chloro-N,N-diethylaniline. [Link]

  • Ma, C., et al. (2021). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate. [Link]

  • Google Patents.
  • Wang, Q., et al. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. National Center for Biotechnology Information. [Link]

  • Cardoso, M. A., et al. (2011). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate. [Link]

  • Irish National Accreditation Board. Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). [Link]

Sources

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